3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a benzochromenone core with a 1-methyl-2-oxopropoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzochromenone and 1-methyl-2-oxopropanol.
Esterification Reaction: The key step involves the esterification of benzochromenone with 1-methyl-2-oxopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the reaction mixture being heated to a temperature of around 80-100°C for several hours to ensure complete esterification.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzochromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced chromenone core.
Substitution: Halogenated or nitrated benzochromenone derivatives.
Scientific Research Applications
3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(2-oxopropoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
- 7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the benzochromenone core
Properties
IUPAC Name |
3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10(18)11(2)20-12-7-8-14-13-5-3-4-6-15(13)17(19)21-16(14)9-12/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZZFLTUKWCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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